Triethoxysilylmethanethiol

Catalog No.
S1919623
CAS No.
60764-83-2
M.F
C7H18O3SSi
M. Wt
210.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethoxysilylmethanethiol

CAS Number

60764-83-2

Product Name

Triethoxysilylmethanethiol

IUPAC Name

triethoxysilylmethanethiol

Molecular Formula

C7H18O3SSi

Molecular Weight

210.37 g/mol

InChI

InChI=1S/C7H18O3SSi/c1-4-8-12(7-11,9-5-2)10-6-3/h11H,4-7H2,1-3H3

InChI Key

XSIGLRIVXRKQRA-UHFFFAOYSA-N

SMILES

CCO[Si](CS)(OCC)OCC

Canonical SMILES

CCO[Si](CS)(OCC)OCC

Triethoxysilylmethanethiol (CAS 60764-83-2) is a specialized alpha-mercaptosilane coupling agent characterized by a single methylene spacer separating its thiol functional group from the triethoxysilyl anchor. This structural proximity induces a profound 'alpha-effect,' fundamentally altering the electron density around the silicon atom and drastically accelerating the hydrolysis of the ethoxy groups. In industrial procurement, this compound is prioritized not as a generic adhesion promoter, but as a high-kinetic crosslinker and surface modifier designed for advanced silane-modified polymers (SMPs), fast-curing sealants, and catalyst-free room-temperature vulcanizing (RTV) systems where conventional propyl-spaced silanes fail to meet rapid processing requirements [1].

Substituting Triethoxysilylmethanethiol with the industry-standard gamma-silane, 3-Mercaptopropyltriethoxysilane (MPTES), critically compromises formulation kinetics. Because MPTES features a three-carbon propylene spacer, it lacks the electron-withdrawing alpha-effect, resulting in sluggish ethoxy hydrolysis. In procurement terms, replacing the alpha-silane with the cheaper gamma-variant in moisture-cure adhesives or sol-gel coatings will extend tack-free times from minutes to hours, often necessitating the addition of toxic organotin catalysts (e.g., DBTDL) to force the cure. This substitution not only delays manufacturing throughput but also risks regulatory non-compliance in tin-free or eco-friendly sealant product lines [1].

Hydrolysis and Condensation Kinetics (The Alpha-Effect)

The defining procurement advantage of Triethoxysilylmethanethiol is its extreme reactivity to moisture. The electronegative heteroatom positioned just one carbon away from the silicon atom accelerates the departure of the alkoxy groups. Empirical data on alpha-silanes demonstrates that they hydrolyze and condense approximately 100 to 1,000 times faster than their corresponding gamma-silane analogs (e.g., 3-Mercaptopropyltriethoxysilane) under identical ambient conditions[1].

Evidence DimensionRelative hydrolysis and condensation rate
Target Compound DataAlpha-mercaptosilane (Triethoxysilylmethanethiol): 100x to 1,000x faster reaction kinetics
Comparator Or BaselineGamma-mercaptosilane (3-Mercaptopropyltriethoxysilane): Baseline rate (1x)
Quantified DifferenceUp to 3 orders of magnitude increase in hydrolysis speed
ConditionsAmbient moisture exposure, catalyst-free conditions

Allows formulators to achieve rapid tack-free times and full depth-of-cure without relying on heavy-metal reaction accelerators.

Elimination of Organotin Catalysts in RTV Systems

Conventional gamma-mercaptosilanes typically require 0.1% to 1.0% by weight of organotin catalysts (such as dibutyltin dilaurate) to achieve commercially viable cure speeds in room-temperature vulcanizing (RTV) sealants. Triethoxysilylmethanethiol's inherent alpha-effect provides sufficient auto-catalysis to drive the moisture-curing process to completion without tin. This enables the formulation of 100% tin-free adhesives that comply with stringent REACH regulations regarding heavy metal toxicity[1].

Evidence DimensionRequired organotin catalyst loading for ambient cure
Target Compound Data0.0 wt% (Catalyst-free cure enabled by alpha-effect)
Comparator Or BaselineGamma-mercaptosilanes: 0.1% - 1.0 wt% organotin required
Quantified Difference100% reduction in toxic heavy metal catalyst dependency
ConditionsRoom-temperature vulcanizing (RTV) sealant formulations

Critical for procuring raw materials for eco-friendly, REACH-compliant sealants and medical-grade adhesives where tin catalysts are banned.

Crosslink Density and Matrix Rigidity

The spacer length between the silicon anchor and the functional group directly dictates the free volume of the cured polymer network. By utilizing the single methylene spacer of Triethoxysilylmethanethiol rather than the three-carbon spacer of 3-mercaptopropyltriethoxysilane, the distance between crosslink nodes is minimized. This structural tightening results in a higher crosslink density, which physically manifests as a higher tensile modulus, increased Shore hardness, and superior scratch resistance in the final cured matrix or sol-gel coating[1].

Evidence DimensionNetwork spacer length and resulting matrix rigidity
Target Compound Data1-carbon spacer: High crosslink density, higher modulus
Comparator Or Baseline3-carbon spacer: Lower crosslink density, highly flexible
Quantified DifferenceSignificant reduction in free volume leading to elevated Shore hardness
ConditionsFully cured silane-modified polymer or sol-gel network

Guides the procurement of this specific silane when formulating hard, scratch-resistant protective coatings rather than highly elastic joint sealants.

Tin-Free, Fast-Curing Silane-Modified Polymers (SMPs)

Triethoxysilylmethanethiol is the ideal end-capping or crosslinking agent for advanced MS polymers and polyurethane sealants where rapid moisture curing is required without the use of toxic organotin catalysts. Its alpha-effect kinetics ensure fast tack-free times even in winter or low-humidity environments, streamlining industrial assembly lines [1].

High-Modulus Sol-Gel Protective Coatings

Because of its ultra-short methylene spacer, this compound is highly suited for formulating hard, scratch-resistant sol-gel coatings for glass, metals, and automotive clear-coats. The resulting high crosslink density provides superior mechanical durability compared to coatings formulated with flexible gamma-silanes [1].

Rapid UV-Curable Thiol-Ene Resins

In photocurable 3D printing resins and optical adhesives, the mercaptomethyl group acts as a highly reactive nucleophile for thiol-ene 'click' chemistry. The modified electronic environment of the alpha-thiol accelerates the reaction with acrylate or allyl double bonds, allowing for faster line speeds and lower UV dose requirements [1].

Other CAS

60764-83-2

Wikipedia

Methanethiol, triethoxysilyl-

Dates

Last modified: 02-18-2024

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